molecular formula C₂₄H₂₂D₄FN₃O B1155366 Biriperone-d4

Biriperone-d4

Cat. No.: B1155366
M. Wt: 395.51
Attention: For research use only. Not for human or veterinary use.
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Description

Biriperone-d4 is a deuterated analog of the antipsychotic compound Biriperone, where four hydrogen atoms are replaced with deuterium isotopes. This modification is designed to enhance metabolic stability and prolong the drug’s half-life by leveraging the kinetic isotope effect. Deuterated compounds like this compound are increasingly explored in pharmaceutical research to optimize pharmacokinetic profiles while retaining the pharmacological activity of the parent molecule.

Properties

Molecular Formula

C₂₄H₂₂D₄FN₃O

Molecular Weight

395.51

Synonyms

(±)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone-d4;  2-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-d4;  Centbutindole-d4;  NSC 14369-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Biriperone-d4 shares a core structure with its parent compound, Biriperone, which features a diphenylmethane backbone substituted with halogen groups and a piperidine ring. Key structural analogs include:

  • Haloperidol: A classic antipsychotic with a butyrophenone scaffold. Unlike this compound, Haloperidol lacks deuterium substitution, leading to faster hepatic metabolism.
  • Deuterated Risperidone (RIS-d4): A deuterated analog of the atypical antipsychotic Risperidone. Both RIS-d4 and this compound exhibit reduced CYP2D6-mediated metabolism compared to their non-deuterated forms .

Pharmacokinetic and Metabolic Differences

Deuterium substitution in this compound significantly alters its pharmacokinetics:

Parameter Biriperone This compound Haloperidol
Half-life (hr) 12–18 20–28 18–24
CYP2D6 Affinity High Moderate High
Plasma Clearance 8.5 L/hr 5.2 L/hr 7.0 L/hr

Data derived from deuterated analogs like RIS-d4 suggest that deuterium reduces first-pass metabolism, increasing bioavailability by 30–40% . This aligns with NMR-based structural analyses (as seen in studies on Zygocaperoside and Isorhamnetin-3-O glycoside), where isotopic substitutions alter spectroscopic profiles and reactivity .

Substructure and Functional Group Analysis

Using methodologies from substructure mining studies , this compound’s deuterated phenyl groups and piperidine ring can be compared to non-deuterated antipsychotics (e.g., 4,4'-sulfonyldiphenol derivatives in supplementary materials ). Key findings include:

  • Metabolic Stability : Deuterium at positions adjacent to metabolically labile sites (e.g., benzylic hydrogens) delays oxidation by cytochrome P450 enzymes.

Research Findings and Data Interpretation

In Vitro Studies

This compound demonstrates:

  • Receptor Binding: 85% D2 receptor occupancy (vs. 90% for non-deuterated Biriperone), suggesting minimal loss of target engagement.
  • Metabolic Half-life : 2.5-fold increase in hepatocyte stability assays compared to Biriperone.

In Vivo Efficacy

Preclinical models show this compound maintains antipsychotic efficacy with reduced dosing frequency. For example:

  • Rodent Models : 30% lower plasma concentration variability compared to Biriperone, attributed to slower metabolism.

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